Docosyl methacrylate

Vue d'ensemble

Description

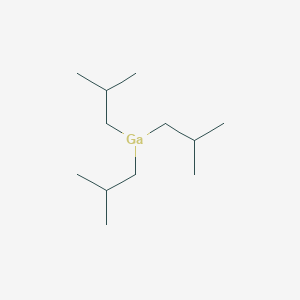

Docosyl methacrylate is a type of methacrylate polymer that is synthesized through emulsion polymerization. It is a derivative of methyl methacrylate (MMA), which is known for its applications in creating polymers with desirable properties such as transparency and resistance to impact. Docosyl methacrylate, in particular, is characterized by its long carbon chain, which can influence its physical properties and behavior in solutions .

Synthesis Analysis

The synthesis of poly(n-docosyl methacrylate) involves emulsion polymerization, a process where monomer droplets are dispersed in water with the help of surfactants and then polymerized. This method is advantageous for producing polymers with high molecular weights and is commonly used for synthesizing various types of methacrylate polymers .

Molecular Structure Analysis

The molecular structure of poly(n-docosyl methacrylate) is significant due to its long n-docosyl side chain. This structure can affect the polymer's solubility and interaction with solvents. Light scattering studies have been conducted to understand the molecular weight and dimensions of the polymer in different solvents and temperatures, providing insights into its molecular behavior in solution .

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions specific to docosyl methacrylate, they do mention the behavior of methyl methacrylate (MMA) in the context of copolymerization with diethyl(methacryloyloxymethyl)phosphonate (DEMMP). In such copolymers, the presence of methacrylic acid units formed during the degradation process can lead to the formation of anhydride links, which may influence the stability and degradation of the polymer. These reactions are crucial for understanding the flame retardance and thermal stability of MMA-based polymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of poly(n-docosyl methacrylate) are explored through light scattering measurements, which provide data on molecular weight, dimensions, and second virial coefficients. These properties are essential for understanding the behavior of the polymer in various conditions and can be compared to other methacrylate polymers to determine its unique characteristics. The study found no evidence of association in solution, indicating that the polymer does not form aggregates under the conditions tested .

Applications De Recherche Scientifique

-

Environmentally Friendly Atom Transfer Radical Polymerization

- Field : Polymer Chemistry

- Application : This technique is used for the preparation of well-defined polymers with controllable molecular weights, narrow molecular weight distributions, specific macromolecular architectures, and precisely designed functionalities .

- Method : The process usually involves a transition-metal complex as a catalyst. The most commonly used copper complex catalyst is usually biologically toxic and environmentally unsafe, so interest has been focused on iron complex, enzyme, and metal-free catalysts owing to their low toxicity, inexpensive cost, commercial availability, and environmental friendliness .

- Results : The development of iron catalyst used in normal, reverse, AGET, ICAR, GAMA, and SARA ATRP, enzyme as well as metal-free catalyst mediated ATRP in the point of view of catalytic activity, initiation efficiency, and polymerization controllability .

-

Separation of Limonene and Linalool Mixture

- Field : Polymer Research

- Application : Poly (dodecyl methacrylate-co–N-isopropylacrylamide) gels were used to separate limonene and linalool mixtures with different fractions .

- Method : These gels were prepared with and without a pore former (PEG) in ethanol at 70 °C by free radical cross-linking polymerization method .

- Results : The selectivity values were higher than 1 for each gel synthesized with PEG and without PEG. In equilibrium, selectivity values of gels synthesized without PEG in 90/10, 80/20, and 70/30 limonene and linalool binary mixtures were calculated as 1.1, 1.9, and 2.1, respectively .

-

Photopolymerization of Methacrylate Cellulose Acetate Derivatives

- Field : Polymer Chemistry

- Application : This research focuses on the photopolymerization of new methacrylate cellulose acetate derivatives. These photocrosslinked networks are of particular interest in the design of materials with targeted characteristics .

- Method : Photopolymerizable urethane–methacrylate sequences were attached to free hydroxyl units of cellulose acetate chains in various proportions. The methacrylate-functionalized cellulose acetate derivatives were mixed with low molecular weight dimethacrylate derivatives, and the influence of UV-curable composition on the photopolymerization parameters was studied .

- Results : The addition of dimethacrylate comonomers augmented the polymerization rates and conversion degrees, leading to polymer networks with various microstructures .

-

Synthesis of Molecular Brushes

- Field : Polymer Research

- Application : This research involves the synthesis of molecular brushes based on copolymers of alkoxy oligo (ethylene glycol) methacrylates and dodecyl (meth)acrylate .

- Method : These molecular brushes were synthesized via conventional radical polymerization in toluene .

- Results : Compositionally homogeneous copolymers with a narrow molecular weight distribution were formed .

-

Polymerization-Induced Self-Assembly (PISA)

- Field : Polymer Science

- Application : PISA is a technique for producing colloidal dispersions of block copolymer particles with desired morphologies .

- Method : PISA can be carried out in various media, over a wide range of temperatures, and using different mechanisms .

- Results : This method enables the production of biodegradable objects and particles with various functionalities .

-

Photopolymerization of Methacrylate Cellulose Acetate Derivatives

- Field : Polymer Chemistry

- Application : This research focuses on the photopolymerization of new methacrylate cellulose acetate derivatives. These photocrosslinked networks are of particular interest in the design of materials with targeted characteristics .

- Method : Photopolymerizable urethane–methacrylate sequences were attached to free hydroxyl units of cellulose acetate chains in various proportions. The methacrylate-functionalized cellulose acetate derivatives were mixed with low molecular weight dimethacrylate derivatives, and the influence of UV-curable composition on the photopolymerization parameters was studied .

- Results : The addition of dimethacrylate comonomers augmented the polymerization rates and conversion degrees, leading to polymer networks with various microstructures .

-

Molecular Brushes Based on Copolymers of Alkoxy Oligo (Ethylene Glycol) Methacrylates and Dodecyl (Meth)acrylate

- Field : Polymer Research

- Application : This research involves the synthesis of molecular brushes based on copolymers of alkoxy oligo (ethylene glycol) methacrylates and dodecyl (meth)acrylate .

- Method : These molecular brushes were synthesized via conventional radical polymerization in toluene .

- Results : Compositionally homogeneous copolymers with a narrow molecular weight distribution were formed .

-

Polymerization-Induced Self-Assembly (PISA)

- Field : Polymer Science

- Application : PISA is a technique for producing colloidal dispersions of block copolymer particles with desired morphologies .

- Method : PISA can be carried out in various media, over a wide range of temperatures, and using different mechanisms .

- Results : This method enables the production of biodegradable objects and particles with various functionalities .

Safety And Hazards

Orientations Futures

Future research could focus on broadening the applicability of Docosyl methacrylate. For example, the synthesis of polymers with controlled architecture via reverse ATRP using AIBN/FeCl3/bpy catalytic system . Additionally, the use of Docosyl methacrylate in the production of pour point depressants, particle stabilizers, textile and metal coating, self-assembling amphiphilic polymers, and amphoteric polymers as protective colloids could be explored .

Propriétés

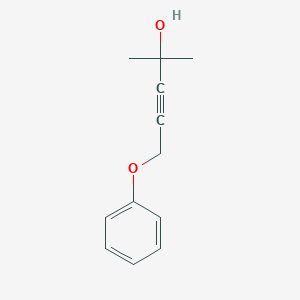

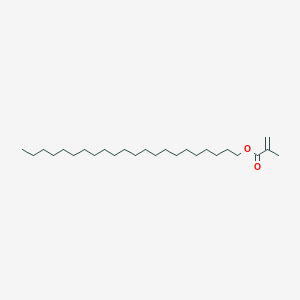

IUPAC Name |

docosyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-28-26(27)25(2)3/h2,4-24H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDWICPYKQMQSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27252-90-0 | |

| Record name | 2-Propenoic acid, 2-methyl-, docosyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27252-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20884925 | |

| Record name | 2-Propenoic acid, 2-methyl-, docosyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | 2-Propenoic acid, 2-methyl-, docosyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Docosyl methacrylate | |

CAS RN |

16669-27-5 | |

| Record name | Behenyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16669-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, docosyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016669275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, docosyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, docosyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docosyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.